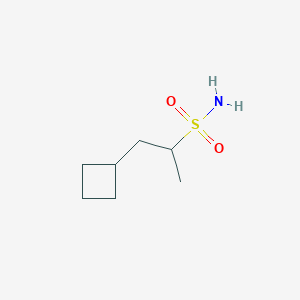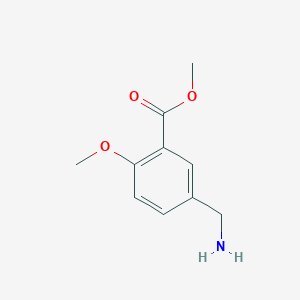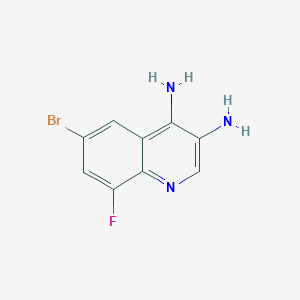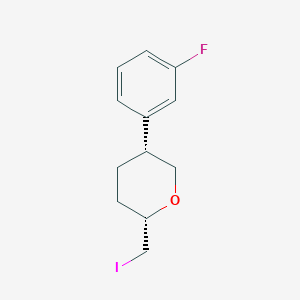
(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane is a chiral compound with a unique structure that includes a fluorophenyl group and an iodomethyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a fluorophenyl derivative and an oxane precursor.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (2S,5R) configuration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to alcohols or ketones.
Aplicaciones Científicas De Investigación
(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the iodomethyl group can participate in covalent bonding or act as a leaving group in biochemical reactions. The specific pathways involved depend on the context of its use, such as in enzymatic inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5R)-5-(3-Chlorophenyl)-2-(iodomethyl)oxane: Similar structure but with a chlorine atom instead of fluorine.
(2S,5R)-5-(3-Bromophenyl)-2-(iodomethyl)oxane: Contains a bromine atom in place of fluorine.
(2S,5R)-5-(3-Methylphenyl)-2-(iodomethyl)oxane: Features a methyl group instead of a halogen.
Uniqueness
The presence of the fluorophenyl group in (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.
Propiedades
Fórmula molecular |
C12H14FIO |
|---|---|
Peso molecular |
320.14 g/mol |
Nombre IUPAC |
(2S,5R)-5-(3-fluorophenyl)-2-(iodomethyl)oxane |
InChI |
InChI=1S/C12H14FIO/c13-11-3-1-2-9(6-11)10-4-5-12(7-14)15-8-10/h1-3,6,10,12H,4-5,7-8H2/t10-,12-/m0/s1 |
Clave InChI |
WQIRJAWBVBLWAD-JQWIXIFHSA-N |
SMILES isomérico |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)F)CI |
SMILES canónico |
C1CC(OCC1C2=CC(=CC=C2)F)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
![2-[(Pyridin-3-ylmethyl)amino]acetamide](/img/structure/B13205613.png)
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)

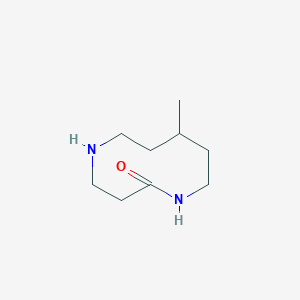
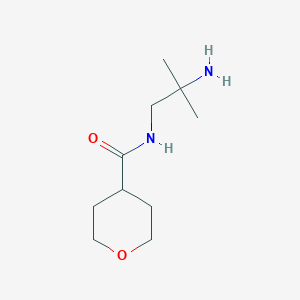
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
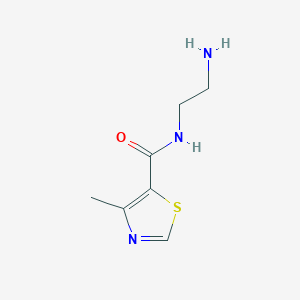
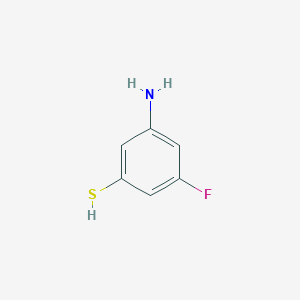
![3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13205651.png)
